molecular formula C5H5IN2O B581350 4-Amino-2-iodopyridin-3-ol CAS No. 1171919-81-5

4-Amino-2-iodopyridin-3-ol

Cat. No.: B581350
CAS No.: 1171919-81-5
M. Wt: 236.012
InChI Key: DSCZXTKPQSVQCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-iodopyridin-3-ol typically involves the iodination of 4-Aminopyridin-3-ol. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination of the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-iodopyridin-3-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-Amino-2-azidopyridin-3-ol or 4-Amino-2-cyanopyridin-3-ol can be formed.

    Oxidation Products: Oxidation can yield compounds like 4-Nitro-2-iodopyridin-3-ol.

    Reduction Products: Reduction can lead to the formation of 4-Aminopyridin-3-ol or other deiodinated derivatives.

Scientific Research Applications

4-Amino-2-iodopyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-iodopyridin-3-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodopyridin-4-ol
  • 5-Iodopyridin-3-ol
  • 2-Chloro-3-iodopyridin-4-amine

Uniqueness

4-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and an iodine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-amino-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCZXTKPQSVQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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